molecular formula C10H20ClNO4 B1147542 (R)-Propionyl Carnitine-d3 Chloride CAS No. 1334532-19-2

(R)-Propionyl Carnitine-d3 Chloride

Cat. No.: B1147542
CAS No.: 1334532-19-2
M. Wt: 256.74 g/mol
InChI Key: KTFMPDDJYRFWQE-WVKKGGDISA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Propionyl-L-carnitine-d3 (chloride) is synthesized through the esterification of L-carnitine with propionic acid, followed by deuteration. The reaction typically involves the use of deuterated reagents to introduce deuterium atoms into the molecule. The esterification process is carried out under controlled conditions to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of propionyl-L-carnitine-d3 (chloride) involves large-scale synthesis using automated reactors and purification systems. The process includes the esterification of L-carnitine with deuterated propionic acid, followed by purification through crystallization or chromatography techniques. The final product is then formulated as a solid or in solution for various applications .

Chemical Reactions Analysis

Types of Reactions

Propionyl-L-carnitine-d3 (chloride) undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various carnitine derivatives, such as acetyl-L-carnitine and butyryl-L-carnitine. These derivatives have different biological activities and applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propionyl-L-carnitine-d3 (chloride) is unique due to its deuterated form, which makes it an ideal internal standard for analytical applications. Its ability to participate in fatty acid metabolism and its antioxidant properties also distinguish it from other carnitine derivatives .

Properties

IUPAC Name

[(2R)-3-carboxy-2-propanoyloxypropyl]-dimethyl-(trideuteriomethyl)azanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO4.ClH/c1-5-10(14)15-8(6-9(12)13)7-11(2,3)4;/h8H,5-7H2,1-4H3;1H/t8-;/m1./s1/i2D3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTFMPDDJYRFWQE-WVKKGGDISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])[N+](C)(C)C[C@@H](CC(=O)O)OC(=O)CC.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1334532-19-2
Record name 1-Propanaminium, 3-carboxy-N,N-dimethyl-N-(methyl-d3)-2-(1-oxopropoxy)-, chloride (1:1), (2R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1334532-19-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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